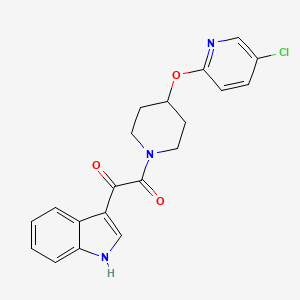
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is an organic molecule that has piqued the interest of researchers across various fields. This compound combines the structural characteristics of indole and piperidine, linked through a unique ether and ketone bridge, which affords it a spectrum of potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be synthesized through a multi-step process involving various functional group transformations:
Formation of the Piperidine Intermediate: Initially, 5-chloropyridin-2-ol is reacted with a piperidine derivative under basic conditions to form the intermediate 4-((5-chloropyridin-2-yl)oxy)piperidine.
Indole Coupling: This intermediate is then subjected to a reaction with an indole derivative, typically in the presence of a coupling agent like carbodiimide, to form the desired compound. This step may require a polar aprotic solvent such as dimethylformamide (DMF) and a catalyst like N,N'-diisopropylcarbodiimide (DIC) to facilitate the reaction.
Final Oxidation: The last step involves the oxidation of the secondary alcohol to the ketone, which is typically achieved using oxidizing agents like Dess-Martin periodinane (DMP) or Jones reagent (chromic acid).
Industrial Production Methods
For large-scale production, the above synthetic routes are optimized for yield and efficiency. Continuous flow reactors and automated synthesis can be employed to streamline the process. These methods ensure consistent quality and scalability, essential for industrial applications.
化学反应分析
Types of Reactions
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo several types of chemical reactions:
Oxidation: It can be further oxidized under stringent conditions to introduce additional functionalities or to study its degradation pathway.
Reduction: The compound can be reduced to form alcohols or amines, which can be useful intermediates for further derivatization.
Substitution: The chloropyridinyl moiety allows for nucleophilic substitution reactions, which can be utilized to introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: Dess-Martin periodinane, Jones reagent.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidation Products: More oxidized ketones or carboxylic acids.
Reduction Products: Alcohols and secondary amines.
Substitution Products: A variety of substituted piperidines depending on the nucleophile used.
科学研究应用
In Chemistry
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is utilized as a building block in organic synthesis due to its versatility. It can serve as a precursor to more complex molecules or as a ligand in coordination chemistry.
In Biology
The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological macromolecules. Its indole moiety makes it a candidate for studying serotonin receptors and other indole-binding proteins.
In Medicine
Researchers explore its potential as a pharmacophore, given the indole's prominence in many bioactive compounds. It may have applications in developing new therapeutics for diseases such as cancer, neurological disorders, and infectious diseases.
In Industry
Its unique structure can be harnessed for material science applications, including the development of novel polymers or as a component in organic electronic materials.
作用机制
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exerts its effects through interactions with biological targets, primarily involving indole and piperidine substructures. The compound can bind to serotonin receptors, inhibit enzymes like kinases, or modulate ion channels. This binding triggers a cascade of intracellular events, impacting various signaling pathways involved in cellular processes such as growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)piperidin-4-yl}methanone: Similar indole and piperidine framework but with different linking groups.
5-chloro-2-((4-(2-(1H-indol-3-yl)ethyl)piperazin-1-yl)methyl)pyridine: Another derivative with a piperazine ring instead of piperidine.
Uniqueness
1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione stands out due to its specific ether linkage and the presence of both an indole and a chloropyridinyl moiety. This unique combination imparts a distinct reactivity profile and potential biological activity, making it a valuable molecule for diverse scientific investigations.
属性
IUPAC Name |
1-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-13-5-6-18(23-11-13)27-14-7-9-24(10-8-14)20(26)19(25)16-12-22-17-4-2-1-3-15(16)17/h1-6,11-12,14,22H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQNLADNZFDGHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2738994.png)
![3-Methyl-2-(3-methylbutyl)-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2738995.png)
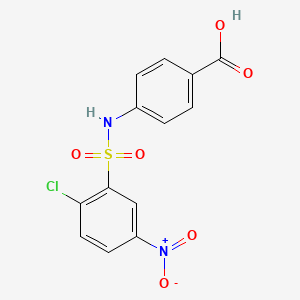
![N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2738997.png)

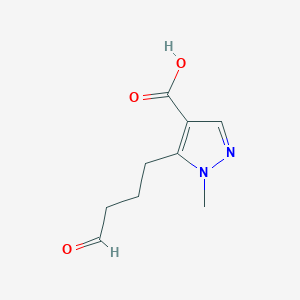
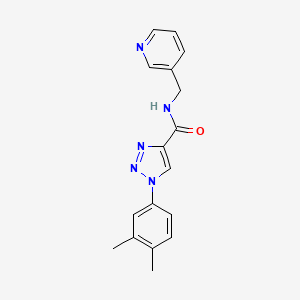
![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
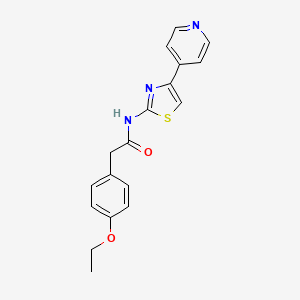
![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2739006.png)
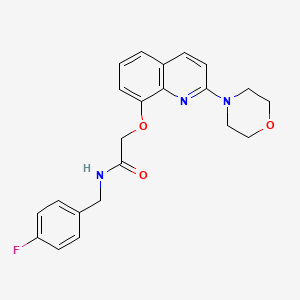
![1-(4-chlorophenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739008.png)
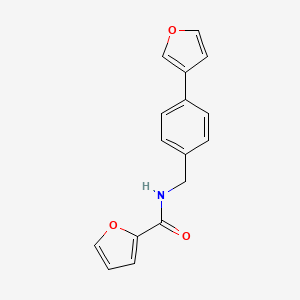
![N-(2,5-dimethylphenyl)-2-[7-methyl-4-oxo-3-(piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2739011.png)
